cis-2,6-Dimethylmorpholine

Description

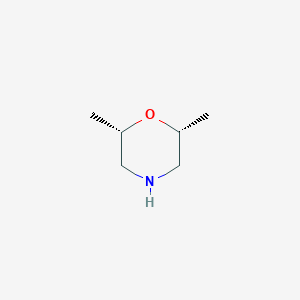

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,6R)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVIQLPOGUDBSU-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896844 | |

| Record name | (Z)-2,6-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-55-8 | |

| Record name | cis-2,6-Dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylmorpholine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2,6-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,6-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLMORPHOLINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWD860P007 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cis-2,6-Dimethylmorpholine physical properties and hazards

An In-depth Technical Guide to cis-2,6-Dimethylmorpholine: Physical Properties and Hazards

Introduction

This compound (CAS No: 6485-55-8) is a heterocyclic organic compound featuring a morpholine (B109124) ring substituted with two methyl groups in a cis configuration.[1] It serves as a versatile building block and intermediate in the synthesis of various fine chemicals, particularly in the pharmaceutical and agrochemical industries.[1][2] Notably, it is a key precursor in the production of the antifungal drug Amorolfine and the fungicide Fenpropimorph.[2][3] Its utility also extends to applications as a corrosion inhibitor, a stabilizer for chlorinated solvents, and a reagent in the preparation of specialized materials.[1][4] This guide provides a comprehensive overview of its core physical properties, associated hazards, and relevant experimental protocols for professionals in research and drug development.

Physical and Chemical Properties

This compound is a clear, colorless liquid under standard conditions.[1][5] It is miscible with water and possesses a characteristic amine-like odor, although specific odor data is not widely reported.[5][6] A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [1][7][8] |

| Molecular Weight | 115.17 g/mol | [9] |

| Appearance | Clear colorless liquid | [1][2][5] |

| Boiling Point | 140 - 147 °C at 760 mmHg | [1][5][7] |

| Melting Point | -85 °C | [1][10] |

| Density | 0.93 - 0.935 g/mL at 20-25 °C | [1] |

| Flash Point | 41 - 48.9 °C | [2][7][10] |

| Refractive Index | 1.445 - 1.45 at 20 °C | [1] |

| Solubility | Miscible in water | [5][6] |

| Vapor Pressure | 7 mbar at 20 °C | [7] |

| Autoignition Temperature | 280 °C / 536 °F | [7] |

Hazards and Toxicological Information

This compound is classified as a hazardous substance, primarily due to its flammability, corrosivity, and acute toxicity. It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment in a laboratory or industrial setting.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

| Hazard Class | Category | Source(s) |

| Flammable Liquids | Category 3 | [7][8][9] |

| Acute Toxicity, Oral | Category 4 | [7][9] |

| Acute Toxicity, Dermal | Category 3 / 4 | [7][9][10] |

| Skin Corrosion/Irritation | Category 1B / 1 | [7][8][10] |

| Serious Eye Damage/Eye Irritation | Category 1 | [7][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [7] |

GHS Pictograms:

Hazard Statements (H-Statements): [7][8][9]

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.[10]

-

H332: Harmful if inhaled.[11]

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements includes measures for prevention, response, storage, and disposal. Key statements are summarized below.[2][8]

| Type | Statement Code | Statement Text |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicity Data

| Test | Species | Value | Source(s) |

| LD50 Oral | Rat | 1270 mg/kg | [7][10] |

| LD50 Dermal | Rat | >1000 - <2000 mg/kg | [7][10] |

| LC50 Fish (Leuciscus idus) | 96 h | >100 - <220 mg/L | [10] |

| EC50 Daphnia magna | 48 h | 187.35 mg/L | [10] |

Experimental Protocols

Detailed experimental protocols for the determination of specific physical properties are typically conducted according to internationally recognized standards (e.g., OECD, ASTM), which are not detailed in the available literature for this specific compound. However, the synthesis of this compound is well-documented in patent literature.

Synthesis of this compound via Cyclization

A common method for preparing 2,6-dimethylmorpholine (B58159) with a high proportion of the cis-isomer involves the acid-catalyzed cyclization of diisopropanolamine (B56660).[12][13][14]

Objective: To synthesize this compound by dehydrative cyclization of diisopropanolamine.

Materials:

-

Diisopropanolamine (1,1'-iminobispropan-2-ol)

-

Concentrated Sulfuric Acid (90-120%)

-

Sodium Hydroxide (B78521) solution (for neutralization)

-

Reaction vessel equipped with a stirrer, thermometer, and distillation apparatus

Procedure:

-

Diisopropanolamine and an excess of 90-120% strength sulfuric acid are simultaneously metered into the reaction vessel.[12][14] The molar ratio of amine to acid is typically maintained between 1:1.0 and 1:3.0.[12]

-

The components are added at a rate sufficient to allow the exothermic heat of reaction to raise the mixture's temperature to between 85 °C and 170 °C without external cooling.[12][14]

-

Once the addition is complete, the reaction mixture is heated to a temperature between 150 °C and 190 °C (preferably 170 °C to 184 °C).[12]

-

This temperature is maintained for a period of 1 to 25 hours, during which water formed in the reaction is distilled off.[14]

-

After the reaction is complete, the mixture is cooled and neutralized with a sodium hydroxide solution to liberate the free amine.

-

The crude product is then isolated, typically through distillation, and may be further dried to yield 2,6-dimethylmorpholine with a high cis-isomer content (e.g., 84-88%).[12][14]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from diisopropanolamine as described in the protocol above.

Caption: Workflow for the synthesis of this compound.

Hazard and Personal Protective Equipment (PPE) Relationship

This diagram shows the logical relationship between the primary hazards of this compound and the necessary personal protective equipment.

Caption: Relationship between hazards and required personal protective equipment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. TRANS-2,6-DIMETHYLMORPHOLINE CAS#: 6485-45-6 [m.chemicalbook.com]

- 4. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | CAS#:6485-55-8 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. US4504363A - Preparation of this compound - Google Patents [patents.google.com]

- 13. patents.justia.com [patents.justia.com]

- 14. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

cis-2,6-Dimethylmorpholine chemical structure and stereochemistry

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of cis-2,6-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and characterization, presented with clarity for reproducibility.

Chemical Structure and Nomenclature

This compound is a heterocyclic organic compound featuring a morpholine (B109124) ring. The morpholine nucleus is a six-membered ring containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. In this specific isomer, two methyl groups are attached to carbon atoms 2 and 6.[1] The prefix "cis" indicates that both methyl groups are oriented on the same side of the morpholine ring's average plane.

The systematic IUPAC name for this compound is (2S,6R)-2,6-dimethylmorpholine.[2] Despite having two stereocenters (at C2 and C6), the cis isomer is a meso compound. This is because it possesses an internal plane of symmetry, making it achiral and optically inactive.

// Atom nodes

N [label="N"];

O [label="O"];

C2 [label="C"];

C3 [label="C"];

C5 [label="C"];

C6 [label="C"];

H_N [label="H"];

Me1 [label=

// Invisible nodes for positioning p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0]; p4 [shape=point, width=0];

// Ring structure N -> C2 [label=""]; C2 -> C3 [label=""]; C3 -> O [label=""]; O -> C5 [label=""]; C5 -> C6 [label=""]; C6 -> N [label=""];

// Substituents N -> H_N; C2 -> Me1 [style=dashed, arrowhead=none, color="#34A853"]; C2 -> H1 [style=solid, penwidth=2.5, color="#EA4335"]; C6 -> Me2 [style=dashed, arrowhead=none, color="#34A853"]; C6 -> H2 [style=solid, penwidth=2.5, color="#EA4335"];

// Positional layout {rank=same; C6; C2;} {rank=same; C5; C3;} {rank=same; O; N;}

// Invisible edges for alignment H_N -> p1 [style=invis]; p1 -> N [style=invis]; Me1 -> p2 [style=invis]; p2 -> C2 [style=invis]; Me2 -> p3 [style=invis]; p3 -> C6 [style=invis];

// Labels label_N [label="4", pos="0.5,1.5!"]; label_O [label="1", pos="0.5,-1.5!"]; label_C2 [label="2", pos="-1.5,0.5!"]; label_C3 [label="3", pos="-1.5,-0.5!"]; label_C5 [label="5", pos="1.5,-0.5!"]; label_C6 [label="6", pos="1.5,0.5!"]; } caption: "Figure 1: Chemical structure of this compound."

Stereochemistry

2,6-Dimethylmorpholine (B58159) exists as two stereoisomers: a cis isomer and a trans isomer. The stereochemical relationship is determined by the relative positions of the two methyl groups.

-

cis-Isomer (meso) : The methyl groups at C2 and C6 are on the same side of the ring. This configuration results in a plane of symmetry, rendering the molecule achiral, despite the presence of two chiral centers. It is a single meso compound, designated as (2R,6S) or (2S,6R).[2][3]

-

trans-Isomer (enantiomers) : The methyl groups are on opposite sides of the ring. This arrangement lacks an internal plane of symmetry, resulting in a chiral molecule that exists as a pair of enantiomers: (2R,6R) and (2S,6S).

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO | [1][2][4] |

| Molecular Weight | 115.17 g/mol | [2] |

| CAS Number | 6485-55-8 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 140-142 °C | [5] |

| Melting Point | -85 °C | [1][6] |

| Density | 0.930 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.445 - 1.447 | [5] |

| Purity | ≥ 97% | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features | Reference(s) |

| ¹³C NMR | Spectra available in online databases. | [2][7][8][9] |

| ¹H NMR | Spectra available in online databases. | [10] |

| IR Spectrum | Spectrum available in the NIST/EPA Gas-Phase Infrared Database. | [4] |

| Mass Spectrometry | GC-MS data available in the NIST Mass Spectrometry Data Center. | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing 2,6-dimethylmorpholine with a high proportion of the cis isomer is the cyclization of diisopropanolamine (B56660) using sulfuric acid.[11][12]

Materials:

-

Diisopropanolamine (1,1'-iminobispropan-2-ol)

-

90-120% Sulfuric Acid

-

Sodium Hydroxide (B78521) solution (for workup)

-

Reactor with stirring, heating, and distillation capabilities

Procedure:

-

Simultaneously and slowly meter diisopropanolamine (containing 0-20% water) and an excess of 90-120% strength sulfuric acid into the reactor. A molar ratio of diisopropanolamine to sulfuric acid between 1:1.5 and 1:3.0 is typically used.[11][12]

-

The components are added with thorough stirring but without external cooling, allowing the exothermic heat of reaction to increase the mixture's temperature to 85-170 °C.[11]

-

After the addition is complete, heat the reaction mixture to a temperature between 150 °C and 190 °C for 3 to 5 hours.[11][12] During this time, water is distilled off.

-

The yield of 2,6-dimethylmorpholine is typically high (91-96%), with the cis-isomer content ranging from 80% to 88%, depending on the reaction conditions.[11][12]

-

After cooling, the reaction mixture is worked up by neutralization with sodium hydroxide solution.

-

The crude product is then purified by distillation. Fractional distillation can be employed to separate the cis and trans isomers.[12]

// Nodes start [label="Start: Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Diisopropanolamine\n+ Sulfuric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="1. Meter into Reactor\n(Simultaneous Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; exotherm [label="2. Exothermic Reaction\n(85-170°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; heating [label="3. Heat & Distill Water\n(150-190°C, 3-5h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="4. Neutralization\n(NaOH solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="5. Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product:\nthis compound\n(80-88% cis isomer)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents [style=invis]; reagents -> mixing [color="#5F6368"]; mixing -> exotherm [color="#5F6368"]; exotherm -> heating [color="#5F6368"]; heating -> workup [color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; } caption: "Figure 3: Synthesis workflow for this compound."

Characterization Methods

Gas Chromatography (GC):

-

Purpose: To determine the purity of the product and the relative ratio of cis and trans isomers.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable.

-

Detector: Flame Ionization Detector (FID).

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

Inject a small volume (e.g., 1 µL) into the GC.

-

Use a temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.

-

The cis and trans isomers should elute as separate peaks. The ratio can be determined by integrating the peak areas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and stereochemistry.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O).[9]

-

¹H NMR: The spectrum will show characteristic signals for the methyl groups and the morpholine ring protons. The coupling constants and chemical shifts will differ between the cis and trans isomers, allowing for structural confirmation.

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbons and the three unique carbons of the morpholine ring. For the cis-isomer, due to symmetry, only three ring carbon signals are expected.

Applications in Research and Development

This compound is a valuable building block in the synthesis of various biologically active molecules. Its specific stereochemistry is often crucial for the desired activity of the final product.

-

Agrochemicals: It is a key intermediate in the synthesis of fungicides, such as fenpropimorph.[2][12]

-

Pharmaceuticals: The morpholine scaffold is prevalent in drug design. This compound is used in the synthesis of p38α MAP kinase inhibitors for treating autoimmune diseases and in the development of agonists and antagonists for 5-HT₄ receptors.[13][14]

-

Chemical Synthesis: It serves as a versatile reagent and solvent in various organic reactions.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2,6-Dimethylmorpholine 97 141-91-3 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US4504363A - Preparation of this compound - Google Patents [patents.google.com]

- 12. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 13. This compound | 6485-55-8 [chemicalbook.com]

- 14. echemi.com [echemi.com]

Synthesis of cis-2,6-Dimethylmorpholine from Diisopropanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cis-2,6-dimethylmorpholine from diisopropanolamine (B56660), focusing on the well-established method of acid-catalyzed cyclization. The information presented herein is compiled from key patents and is intended to provide researchers and professionals in drug development with detailed experimental protocols, quantitative data, and a clear understanding of the reaction process. The cis-isomer of 2,6-dimethylmorpholine (B58159) is a valuable building block in the synthesis of various active pharmaceutical ingredients.

Core Synthesis Pathway: Acid-Catalyzed Cyclization

The primary method for synthesizing 2,6-dimethylmorpholine with a high proportion of the desired cis-isomer involves the cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol) in the presence of a strong acid catalyst, most commonly sulfuric acid.[1][2][3] This reaction is essentially a dehydration process where the acid facilitates the intramolecular elimination of water to form the morpholine (B109124) ring.

The reaction temperature and the molar ratio of diisopropanolamine to sulfuric acid are critical parameters that influence the total yield and, more importantly, the isomeric ratio (cis- to trans-) of the final product.[1][3] Generally, higher temperatures and an excess of sulfuric acid favor the formation of the cis-isomer.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental conditions described in the literature for the sulfuric acid-catalyzed synthesis of 2,6-dimethylmorpholine.

| Molar Ratio (Diisopropanolamine:H₂SO₄) | Reaction Temperature (°C) | Reaction Time (hours) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) | Reference |

| 1:1.25 | 170 | 12 | 98 | 78 | 22 | [1][3] |

| 1:1.5 | 180 | 5 | 96 | 80 | 20 | [1] |

| 1:2.0 | 180 | 3 | 94 | 84 | 16 | [1][2][3] |

| 1:3.0 | 180 | 3 | 91 | 88 | 12 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of this compound.

General Procedure for Sulfuric Acid-Catalyzed Cyclization

This protocol is a generalized representation based on the procedures outlined in the referenced patents.[1][2][3]

Materials:

-

Diisopropanolamine (containing 0-20% water)

-

Sulfuric acid (90-120% strength)

-

Sodium hydroxide (B78521) solution (for work-up)

-

Concentrated sodium hydroxide solution (for drying)

Procedure:

-

Into a suitable reactor, simultaneously meter the diisopropanolamine (containing 0-20% water) and an excess of 90-120% strength sulfuric acid.

-

The addition is performed with stirring but without external cooling, allowing the exothermic heat of reaction to increase the temperature of the mixture to between 85°C and 170°C.

-

After the addition is complete, heat the reaction mixture to a temperature between 150°C and 190°C.

-

Maintain this temperature for a period of 1 to 25 hours, during which water is continuously distilled off.

-

Upon completion, cool the reaction mixture and neutralize it by adding a sodium hydroxide solution.

-

Distill the neutralized mixture to obtain the crude 2,6-dimethylmorpholine.

-

Dry the crude product using a concentrated sodium hydroxide solution to yield the final product with a high proportion of the cis-isomer.

Visualizations

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide to the Spectral Data of cis-2,6-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cis-2,6-dimethylmorpholine. Detailed experimental protocols and a relevant biochemical pathway are also presented to offer a complete analytical profile of this compound.

Spectroscopic Data Summary

The following sections present the key spectral data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

The ¹³C NMR spectrum of the this compound cation (as the hydrochloride salt) was acquired. The chemical shifts are provided in the table below.

| Atom Number | Chemical Shift (δ) in ppm |

| C2/C6 | 69.5 |

| C3/C5 | 49.3 |

| CH₃ | 15.7 |

Note: Data corresponds to the cation form.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound exhibits characteristic absorption bands for a cyclic ether and a secondary amine. The major peaks are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2970 | C-H stretch (asymmetric) | Strong |

| 2870 | C-H stretch (symmetric) | Strong |

| 1450 | C-H bend (scissoring) | Medium |

| 1110 | C-O-C stretch (asymmetric) | Strong |

| 3350 (broad) | N-H stretch | Medium |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a distinct fragmentation pattern. The key peaks are listed below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 115 | 15 | [M]⁺ (Molecular Ion) |

| 100 | 100 | [M - CH₃]⁺ |

| 71 | 40 | [C₄H₉N]⁺ |

| 44 | 55 | [C₂H₆N]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

NMR Spectroscopy

A sample of this compound hydrochloride (5-10 mg) was dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) (0.5-0.7 mL). [cite: ] The solution was filtered into a 5 mm NMR tube. The ¹³C NMR spectrum was recorded on a Bruker HX-90 spectrometer. Dioxane was used as the internal standard.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. [cite: ] A small amount of this compound was vaporized into a gas cell with a defined path length. The spectrum was recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavenumbers. The presented data is from the NIST/EPA Gas-Phase Infrared Database.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. [cite: ] The sample of 2,6-dimethylmorpholine (B58159) was introduced into the ion source, where it was bombarded with high-energy electrons (typically 70 eV). This caused the molecule to ionize and fragment. The resulting positively charged ions were then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Signaling Pathways and Logical Relationships

This compound is a known metabolite of the fungicide fenpropimorph. The metabolic transformation involves the cleavage of the N-propyl group from the parent compound. This pathway is a critical consideration in environmental and toxicological studies of fenpropimorph.

Caption: Metabolic pathway of Fenpropimorph to this compound.

commercial suppliers of high-purity cis-2,6-Dimethylmorpholine

An In-depth Technical Guide to High-Purity cis-2,6-Dimethylmorpholine for Researchers and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique structural and chemical properties make it a crucial building block, or scaffold, for the synthesis of complex bioactive molecules.[1] In drug discovery, the morpholine (B109124) ring is a privileged structure, often incorporated to improve physicochemical properties such as solubility, metabolic stability, and bioavailability, which are critical for developing effective CNS-active drugs.[2][3] This guide provides a comprehensive overview of commercial suppliers offering high-purity this compound, detailed experimental protocols for its preparation and purification, and its application in targeting key signaling pathways in drug development.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity starting materials is a critical first step in research and development. The table below summarizes commercially available grades of this compound from various suppliers, providing researchers with a comparative overview of available purities.

| Supplier/Platform | Purity Specification | Analysis Method | CAS Number |

| HANGZHOU LEAP CHEM CO., LTD. (via ECHEMI) | 99% | Not Specified | 6485-55-8 |

| Henan Lihao Chem Plant Limited (via ECHEMI) | 99% | Not Specified | 6485-55-8 |

| Shaanxi Dideu Medichem Co. (via ECHEMI) | 99% (Pharmacy Grade) | Not Specified | 6485-55-8 |

| TCI America (Tokyo Chemical Industry) | >97.0% | GC | 6485-55-8 |

| Chem-Impex | ≥ 97% | GC | 6485-55-8 |

| Huizhili (Changzhou) Life Technology Co., Ltd. (via ChemicalBook) | 98% | Not Specified | 6485-55-8 |

| Firsky International Trade (Wuhan) Co., Ltd. (via ChemicalBook) | 99% | Not Specified | 6485-55-8 |

Experimental Protocols: Synthesis and Purification

Achieving high isomeric purity is essential for clinical applications. The following protocols are derived from patent literature, detailing methods for synthesizing 2,6-dimethylmorpholine (B58159) with a high cis-isomer ratio and subsequent purification to ≥99.2% purity.

Protocol 1: Synthesis of 2,6-Dimethylmorpholine with High cis-Isomer Content

This protocol is adapted from a patented industrial process for the cyclization of diisopropanolamine (B56660).[4]

Methodology:

-

Reaction Setup: Equip a suitable reactor for simultaneous addition of two reactants and heating.

-

Reactant Metering: Simultaneously meter diisopropanolamine (containing 5-15% water) and excess 90-120% strength sulfuric acid into the reactor. The addition is performed with stirring but without external cooling, allowing the exothermic heat of reaction to raise the mixture's temperature to between 85°C and 170°C.

-

Cyclization: After the addition is complete, heat the reaction mixture to a temperature between 150°C and 190°C.

-

Work-up:

-

Cool the reaction product and dilute it with water.

-

Add the diluted solution to a 25% sodium hydroxide (B78521) solution with stirring and cooling until the pH reaches 14.

-

Two phases will form. Separate the upper organic phase.

-

-

Isolation and Drying:

-

Distill the organic phase under reduced pressure (approx. 100 mbar).

-

Dry the resulting distillate, a mixture of water and 2,6-dimethylmorpholine, in two stages by stirring first with 50% sodium hydroxide solution, followed by a second treatment with fresh 50% sodium hydroxide solution.

-

-

Final Product: The resulting 99% pure 2,6-dimethylmorpholine contains a cis- to trans-isomer ratio of approximately 84:16.[4]

Protocol 2: Purification of this compound to ≥99.2% Purity

This protocol, adapted from patent CN110950818B, describes a method for purifying a mixture of 2,6-dimethylmorpholine isomers to obtain high-purity this compound via carboxylate salt formation and crystallization.[5]

Methodology:

-

Salt Formation:

-

In a reaction flask, charge the synthesized 2,6-dimethylmorpholine mixture (e.g., 57.60g, 0.5mol) and add isopropyl acetate (B1210297) (200ml).

-

Raise the temperature to 40°C with stirring.

-

Add acetic acid (30.03g, 0.5mol) dropwise.

-

-

Crystallization:

-

Slowly cool the mixture to 15-25°C and stir for 2-3 hours to induce crystallization.

-

Further cool the mixture to between -2°C and 3°C and continue stirring for an additional 2.5-3.0 hours.

-

-

Isolation of Salt:

-

Collect the this compound acetate crystals via suction filtration and dry them.

-

-

Hydrolysis (Liberation of Free Base):

-

Dissolve the purified acetate salt in water.

-

Adjust the pH of the solution to 13-14 using a basic substance (e.g., NaOH) to hydrolyze the salt.

-

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).

-

-

Final Product:

-

Combine the organic extracts and distill off the solvent to yield this compound with a purity of ≥99.2%.

-

Caption: Purification workflow via carboxylate salt crystallization.

Application in Drug Development: Targeting Signaling Pathways

The this compound scaffold is a key intermediate in the synthesis of several pharmaceuticals, most notably Sonidegib (Odomzo), an anticancer drug.[5] Sonidegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in certain cancers like basal cell carcinoma.[6]

The Hh pathway is crucial during embryonic development and is largely inactive in adult tissues.[6] Its reactivation can lead to tumorigenesis. The pathway is initiated when the Hedgehog ligand binds to the Patched (PTCH1) receptor, relieving its inhibition of the Smoothened (SMO) protein. Activated SMO then triggers a downstream cascade involving the GLI family of transcription factors, leading to the expression of target genes that promote cell proliferation and survival.[6]

Sonidegib, containing the this compound moiety, functions by binding to and inhibiting the SMO protein. This action blocks the entire downstream signaling cascade, effectively shutting down the pro-tumorigenic gene expression program.

Caption: Inhibition of the SMO protein by a morpholine-derived drug.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4504363A - Preparation of this compound - Google Patents [patents.google.com]

- 5. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Navigating the Stability and Storage of cis-2,6-Dimethylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for cis-2,6-Dimethylmorpholine. The information presented herein is critical for ensuring the integrity and purity of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries where it serves as a key building block.

Core Stability Profile

This compound is a stable organic compound under normal laboratory and storage conditions. However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. Understanding these sensitivities is paramount to maintaining its chemical integrity over time. The compound is known to be a flammable liquid and vapor, and it is also sensitive to moisture and air.

Recommended Storage and Handling

Proper storage and handling are crucial for preserving the quality of this compound. The following table summarizes the key recommendations based on information from safety data sheets and chemical suppliers.

| Parameter | Recommendation | Rationale & Citation |

| Storage Temperature | Store in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest temperatures below 15°C or even refrigerated conditions. A specific recommendation is to store below 35°C.[1] | Lower temperatures slow down potential degradation reactions. Avoiding high temperatures is crucial due to its flammability. |

| Atmosphere | Store under an inert gas, such as argon.[2][3] | The compound is air sensitive, and an inert atmosphere prevents oxidation and reaction with atmospheric moisture. |

| Container | Store in a tightly closed container.[1][2][4] | Prevents exposure to air and moisture and avoids evaporation of the flammable liquid. |

| Storage Area | Store in a well-ventilated, flammables-approved area.[1][5] Keep away from sources of ignition.[1][4][5] | Mitigates fire risk due to the compound's flammability. Proper ventilation prevents the accumulation of vapors. |

| Incompatible Materials | Acids, strong oxidizing agents.[1][2] | Contact with these substances can lead to vigorous reactions and decomposition. |

| Conditions to Avoid | Heat, sparks, open flames, ignition sources, exposure to moist air or water.[1][2] | These conditions can lead to fire, explosion, or degradation of the compound. |

Potential Degradation and Hazardous Decomposition

Under adverse conditions, this compound can degrade. When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2] While specific degradation pathways under typical storage conditions are not extensively detailed in publicly available literature, the general chemical nature of morpholine (B109124) derivatives suggests susceptibility to oxidation and reactions with strong acids.

Logical Workflow for Ensuring Stability

The following diagram illustrates the key relationships between storage conditions and the stability of this compound. Adherence to these principles is essential for maintaining the compound's integrity.

Caption: Logical workflow for maintaining the stability of this compound.

Experimental Protocol: General Stability Assessment

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H2O2), 3% and 30%

-

High-purity water

-

Acetonitrile (B52724) (HPLC grade)

-

Other necessary reagents for the chosen analytical method (e.g., buffers)

-

Calibrated analytical balance

-

pH meter

-

HPLC-UV/MS or GC-MS system

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH under the same temperature and time conditions as acid hydrolysis. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% and 30% H2O2. Store samples at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period. Also, expose the stock solution to the same conditions.

-

Photostability: Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Analyze the samples using a validated stability-indicating method, typically HPLC with UV and/or Mass Spectrometry detection, or GC-MS. The method should be able to separate the parent compound from any degradation products.

-

Quantify the amount of remaining this compound and any major degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Identify the structure of major degradation products using mass spectrometry and other relevant analytical techniques.

-

Determine the degradation pathway of this compound under the tested conditions.

-

This general protocol provides a framework for a thorough stability assessment. The specific conditions (reagent concentrations, temperatures, and time points) should be adjusted based on the observed reactivity of the compound. The goal is to achieve a meaningful level of degradation (typically 5-20%) to ensure the analytical method is truly stability-indicating.

References

- 1. pure.hw.ac.uk [pure.hw.ac.uk]

- 2. Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant (Conference) | ETDEWEB [osti.gov]

- 3. Experimental and theoretical investigations into the stability of cyclic aminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Solubility of cis-2,6-Dimethylmorpholine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of cis-2,6-Dimethylmorpholine, a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agricultural chemicals. Due to a notable absence of publicly available quantitative solubility data in a range of organic solvents, this document focuses on the qualitative solubility expectations based on the compound's molecular structure and provides detailed, generalized experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to effectively utilize this compound in their work.

Introduction to this compound

This compound is a heterocyclic organic compound featuring both an amine and an ether functional group.[1] Its structure is related to morpholine (B109124), a versatile solvent and chemical intermediate.[1][2] The "cis" configuration indicates that the two methyl groups are on the same side of the morpholine ring. This stereochemistry can influence its physical properties, including its packing in the solid state and its interactions with solvents.

The presence of both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen and oxygen atoms) suggests that this compound will exhibit a degree of polarity.[3] The lipophilic character is enhanced by the two methyl groups and the hydrocarbon backbone. This amphiphilic nature suggests that it will be soluble in a variety of organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature, chemical databases, and patents did not yield specific quantitative data on the solubility of this compound in a range of common organic solvents. While some sources indicate its use in reactions involving solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, precise solubility values (e.g., in g/100 mL or mol/L at various temperatures) are not provided.[4][5] The parent compound, morpholine, is known to be miscible with water, acetone, benzene, diethyl ether, and ethanol.[2] This suggests that this compound is also likely to be soluble in many of these solvents, although the methyl groups may slightly reduce its polarity and water solubility compared to the parent compound.

Given the lack of available data, it is recommended that researchers experimentally determine the solubility of this compound in the specific solvents relevant to their applications. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method.

3.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or incubator

-

Thermostatic water bath

-

Calibrated thermometer or thermocouple

-

Centrifuge

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

-

Record the mass of the transferred solution.

-

Dilute the sample to a known volume with a suitable solvent (often the same solvent used for the solubility determination or a mobile phase for chromatography).

-

-

Analysis:

-

Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, GC).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the given temperature. The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

-

3.3. Diagram of Experimental Workflow

References

- 1. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 2. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Theoretical and Computational Deep Dive into cis-2,6-Dimethylmorpholine: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies on cis-2,6-dimethylmorpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a summary of its structural properties, conformational analysis, and the computational methodologies employed in its study.

Executive Summary

This compound is a substituted morpholine (B109124) that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Understanding its three-dimensional structure, conformational preferences, and electronic properties is paramount for designing novel therapeutics with enhanced efficacy and specificity. Computational chemistry provides a powerful lens to investigate these molecular characteristics at a level of detail often inaccessible through experimental methods alone. This guide synthesizes the available theoretical data on this compound, focusing on its conformational stability and the computational techniques used for its analysis.

Conformational Analysis and Stability

The conformational landscape of saturated heterocyclic rings like morpholine is dominated by chair, boat, and twist-boat forms. For substituted morpholines, the orientation of the substituents (axial vs. equatorial) further defines the stability of these conformers.

Chair Conformation: The Predominant Form

Theoretical studies indicate that, similar to its parent molecule morpholine, this compound predominantly adopts a chair conformation . In this arrangement, the two methyl groups are positioned on the same side of the ring. The most stable chair conformation is the one where both methyl groups occupy equatorial positions to minimize steric hindrance.

A key finding from computational studies highlights the relative stability of the cis and trans isomers of 2,6-dimethylmorpholine. Through sophisticated quantum chemical calculations, it has been determined that the cis isomer is energetically more favorable than the trans isomer.

Quantitative Conformational Energy

The following table summarizes the known relative energy difference between the cis and trans isomers of 2,6-dimethylmorpholine.

| Isomer Comparison | Relative Energy (kcal/mol) | Computational Method |

| cis vs. trans | cis is 0.7 kcal/mol more stable | DFT (B3LYP, M06-2X), MP2, CCSD(T) |

This data is based on high-level ab initio and density functional theory calculations, indicating a clear thermodynamic preference for the cis configuration.

Computational Methodology: A Protocol Overview

While specific, in-depth computational studies exclusively focused on this compound are not abundant in publicly accessible literature, a standard and reliable computational protocol can be established based on studies of morpholine and other substituted derivatives. This section outlines a typical workflow for the theoretical investigation of this molecule.

Geometry Optimization

The initial step in any computational analysis is the geometry optimization of the molecule's possible conformers. This process seeks to find the lowest energy arrangement of atoms, corresponding to a stable structure.

Protocol:

-

Initial Structure Generation: A 3D model of the this compound chair conformer (with diequatorial methyl groups) is constructed.

-

Computational Method Selection:

-

Theory: Density Functional Theory (DFT) is a widely used and accurate method for such systems. The B3LYP or M06-2X functionals are common choices.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a correlation-consistent basis set like cc-pVTZ is employed to provide a good balance between accuracy and computational cost.

-

-

Optimization Procedure: The geometry is optimized without constraints in the gas phase or with an implicit solvent model (like the Conductor-like Screening Model, COSMO) to simulate solution-phase behavior. The optimization is complete when the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

Protocol:

-

Frequency Calculation: Using the optimized geometry from the previous step, the vibrational frequencies are calculated at the same level of theory and basis set.

-

Analysis: The output provides the frequencies of the normal modes of vibration. These can be used to assign experimental spectral bands to specific molecular motions (e.g., C-H stretch, C-N bend).

Note: Due to the lack of published computational vibrational data for this compound, a data table for calculated frequencies is not provided.

NMR Chemical Shift Calculation

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation.

Protocol:

-

NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors. This is typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)) on the previously optimized geometry.

-

Data Processing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Note: Due to the lack of published computational NMR data for this compound, a data table for calculated chemical shifts is not provided.

Visualizing Computational Workflows and Molecular Structure

To better illustrate the relationships and processes described, the following diagrams are provided.

Caption: A typical workflow for the computational analysis of this compound.

Caption: Energy relationship between cis and trans isomers of 2,6-dimethylmorpholine.

Conclusion and Future Directions

The theoretical analysis of this compound confirms its preference for a diequatorial chair conformation and reveals that it is thermodynamically more stable than its trans counterpart. The computational protocols outlined in this guide provide a robust framework for further in-depth studies.

Future research should aim to publish comprehensive computational data, including a full conformational search to identify other potential low-energy conformers, as well as detailed calculated vibrational and NMR spectra. Such data would be invaluable for the experimental community in assigning spectroscopic data and for medicinal chemists in developing more accurate structure-activity relationship (SAR) models for drugs incorporating the this compound scaffold.

Methodological & Application

Application Notes and Protocols for the Use of cis-2,6-Dimethylmorpholine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a robust and reliable strategy for the stereoselective formation of new chiral centers. An effective chiral auxiliary should be readily available in enantiomerically pure form, easily attached to and removed from the substrate, and should induce a high degree of stereoselectivity in chemical transformations. cis-2,6-Dimethylmorpholine, a C₂-symmetric secondary amine, presents itself as a promising yet underexplored chiral auxiliary. Its rigid chair-like conformation and the steric hindrance provided by the two methyl groups can effectively bias the approach of incoming reagents to one face of a prochiral enolate derived from its corresponding N-acyl derivative.

These application notes provide a guide for the proposed use of this compound as a chiral auxiliary in diastereoselective alkylation and aldol (B89426) reactions for the synthesis of α-substituted carboxylic acids and β-hydroxy carboxylic acid derivatives, respectively. The protocols and expected outcomes are based on established principles of asymmetric synthesis using analogous C₂-symmetric chiral auxiliaries.

Logical Workflow for Application

The general strategy for utilizing this compound as a chiral auxiliary involves a three-step sequence: attachment of the auxiliary to a carboxylic acid, diastereoselective functionalization of the α-carbon, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

Caption: General workflow for the application of this compound as a chiral auxiliary.

Application 1: Diastereoselective Alkylation of N-Acyl-cis-2,6-Dimethylmorpholine

The C₂-symmetry of the chiral auxiliary is expected to direct the alkylation of the corresponding enolate to one of its diastereotopic faces, leading to the formation of one diastereomer in excess.

Proposed Reaction Pathway

Caption: Proposed pathway for diastereoselective alkylation.

Experimental Protocol: General Procedure for Diastereoselective Alkylation

1. Synthesis of the N-Acyl-cis-2,6-dimethylmorpholine: a. To a solution of the desired carboxylic acid (1.0 eq.) in dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF, 1 drop). b. Stir the mixture at room temperature for 2 hours or until gas evolution ceases. c. Concentrate the reaction mixture under reduced pressure to afford the crude acyl chloride. d. Dissolve the crude acyl chloride in DCM (0.5 M) and cool to 0 °C. e. Add a solution of this compound (1.1 eq.) and triethylamine (B128534) (1.5 eq.) in DCM dropwise. f. Allow the reaction to warm to room temperature and stir for 12 hours. g. Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and separate the layers. h. Extract the aqueous layer with DCM (3 x). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-acyl-cis-2,6-dimethylmorpholine.

2. Diastereoselective Alkylation: a. To a solution of the N-acyl-cis-2,6-dimethylmorpholine (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at -78 °C under an inert atmosphere (e.g., Argon), add lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or commercial solution) dropwise. b. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. c. Add the alkylating agent (e.g., alkyl halide, 1.2 eq.) dropwise. d. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Quench the reaction by adding saturated aqueous ammonium chloride solution. f. Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis. i. Purify the product by column chromatography.

3. Cleavage of the Chiral Auxiliary: a. For synthesis of the α-substituted carboxylic acid: Dissolve the alkylated product in a mixture of THF and water (3:1) and add lithium hydroxide (B78521) (5.0 eq.). Stir at room temperature for 12-24 hours. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The aqueous layer will contain the recovered chiral auxiliary. b. For synthesis of the α-substituted primary alcohol: To a solution of the alkylated product in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0 eq.) portion-wise. Stir for 2-4 hours at room temperature. Carefully quench the reaction with water and 15% NaOH solution. Filter the resulting solid and concentrate the filtrate. The product can be separated from the recovered auxiliary by column chromatography.

Expected Quantitative Data (Based on Analogy with Other C₂-Symmetric Auxiliaries)

| Entry | Electrophile (R'-X) | Expected Yield (%) | Expected d.e. (%) |

| 1 | CH₃I | 85-95 | >90 |

| 2 | CH₃CH₂I | 80-90 | >92 |

| 3 | PhCH₂Br | 90-98 | >95 |

| 4 | Allyl Bromide | 85-95 | >93 |

Application 2: Diastereoselective Aldol Reaction of N-Acyl-cis-2,6-Dimethylmorpholine

The chiral enolate generated from the N-acyl-cis-2,6-dimethylmorpholine is expected to react with aldehydes in a highly diastereoselective manner, affording syn- or anti-aldol products depending on the enolization conditions and the Lewis acid used.

Proposed Reaction Pathway for a Boron-Mediated Aldol Reaction

Caption: Proposed pathway for a syn-selective aldol reaction.

Experimental Protocol: General Procedure for a syn-Selective Aldol Reaction

1. syn-Selective Aldol Reaction: a. To a solution of the N-acyl-cis-2,6-dimethylmorpholine (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq.) followed by triethylamine (Et₃N, 1.2 eq.) dropwise. b. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C. c. Add the aldehyde (1.2 eq.) dropwise. d. Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour. e. Quench the reaction by adding a pH 7 phosphate (B84403) buffer, followed by methanol (B129727) and 30% hydrogen peroxide. f. Stir vigorously for 1 hour. g. Separate the layers and extract the aqueous layer with DCM (3 x). h. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. i. Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis. j. Purify the product by column chromatography.

2. Cleavage of the Chiral Auxiliary: a. The cleavage can be performed using similar methods as described for the alkylation products (hydrolysis or reduction) to yield the corresponding β-hydroxy carboxylic acid or 1,3-diol.

Expected Quantitative Data (Based on Analogy with Evans Auxiliaries)

| Entry | Aldehyde (R'-CHO) | Expected Yield (%) | Expected syn:anti Ratio | Expected d.e. of syn Isomer (%) |

| 1 | CH₃CHO | 80-90 | >95:5 | >95 |

| 2 | (CH₃)₂CHCHO | 75-85 | >98:2 | >98 |

| 3 | PhCHO | 85-95 | >99:1 | >99 |

Conclusion

This compound holds significant potential as a C₂-symmetric chiral auxiliary for asymmetric synthesis. The protocols and expected data presented in these application notes, derived from established principles of stereoselective reactions with analogous auxiliaries, provide a strong starting point for researchers to explore its utility. The successful application of this auxiliary would offer a valuable and potentially cost-effective tool for the synthesis of enantiomerically enriched molecules in academic and industrial settings. Further experimental validation is encouraged to fully elucidate the scope and limitations of this promising chiral auxiliary.

Application Notes and Protocols: The Role of cis-2,6-Dimethylmorpholine in the Synthesis of p38 MAP Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of p38 MAP kinase inhibitors incorporating the cis-2,6-dimethylmorpholine moiety. This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of the relevant signaling pathway and synthetic workflow.

Introduction to p38 MAP Kinase and its Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer and neurodegenerative disorders. This makes p38 MAP kinase a significant therapeutic target for the development of novel anti-inflammatory and disease-modifying drugs.[1][2][3]

A prominent class of p38 MAP kinase inhibitors are the diaryl ureas, which act as potent and selective allosteric inhibitors. A key example is BIRB 796, which has demonstrated high affinity for p38α. The structure-activity relationship (SAR) studies of these inhibitors have highlighted the importance of specific structural motifs in conferring potency and selectivity. One such motif that has been explored is the morpholine (B109124) ring, which can be functionalized to optimize the pharmacokinetic and pharmacodynamic properties of the inhibitor. While the parent compound BIRB 796 contains an unsubstituted morpholine, the introduction of substituents such as in this compound can offer advantages in terms of metabolic stability and target engagement.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a multi-tiered pathway that translates extracellular signals into a cellular response. The pathway is typically initiated by cellular stresses or inflammatory cytokines. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K then dually phosphorylates a threonine and a tyrosine residue on p38 MAP kinase, leading to its activation. Activated p38 can then phosphorylate various downstream substrates, including other kinases and transcription factors, which regulate the expression of inflammatory mediators like TNF-α and IL-1β.

Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Role of this compound in p38 Inhibitor Synthesis

The incorporation of a this compound moiety into a p38 MAP kinase inhibitor scaffold, such as the diaryl urea (B33335) backbone of BIRB 796, can influence the compound's properties. The methyl groups can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the stereochemistry of the cis isomer can provide a more defined three-dimensional structure, potentially leading to improved binding affinity and selectivity for the target kinase.

The synthesis of a p38 inhibitor containing this compound generally involves the coupling of this heterocyclic amine with a suitable electrophilic partner on the inhibitor scaffold. This is typically achieved through a nucleophilic substitution reaction.

Experimental Protocols

The following protocols describe the synthesis of a diaryl urea-based p38 MAP kinase inhibitor incorporating a substituted morpholine, analogous to the structure of BIRB 796.

Synthesis of the Naphthol Intermediate with a Linker

A key intermediate for the synthesis is a naphthol derivative functionalized with a two-carbon linker that can be subsequently coupled with this compound.

Protocol 1: Synthesis of 4-(2-bromoethoxy)naphthalen-1-ol

-

To a solution of naphthalene-1,4-diol (1 equivalent) in a suitable solvent such as acetone (B3395972) or DMF, add potassium carbonate (2.5 equivalents).

-

Add 1,2-dibromoethane (B42909) (3 equivalents) to the reaction mixture.

-

Heat the mixture at reflux for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford 4-(2-bromoethoxy)naphthalen-1-ol.

Coupling with this compound

Protocol 2: Synthesis of 4-(2-(cis-2,6-dimethylmorpholino)ethoxy)naphthalen-1-amine

-

Dissolve 4-(2-bromoethoxy)naphthalen-1-ol (1 equivalent) and this compound (1.2 equivalents) in a polar aprotic solvent like acetonitrile (B52724) or DMF.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 4-(2-(cis-2,6-dimethylmorpholino)ethoxy)naphthalen-1-ol is then converted to the corresponding amine. This can be achieved through a multi-step process involving nitration of the naphthol followed by reduction.

-

Purify the final product, 4-(2-(cis-2,6-dimethylmorpholino)ethoxy)naphthalen-1-amine, by column chromatography.

Final Urea Formation

The final step is the coupling of the amine intermediate with an isocyanate-functionalized pyrazole (B372694) core to form the diaryl urea linkage.

Protocol 3: Synthesis of the Final p38 Inhibitor

-

Prepare the isocyanate intermediate by treating 5-tert-butyl-2-(p-tolyl)-2H-pyrazol-3-amine with a phosgene (B1210022) equivalent such as triphosgene (B27547) in the presence of a base like triethylamine (B128534) in an inert solvent (e.g., dichloromethane (B109758) or toluene) at low temperature.

-

To a solution of 4-(2-(cis-2,6-dimethylmorpholino)ethoxy)naphthalen-1-amine (1 equivalent) in an anhydrous aprotic solvent such as THF or dichloromethane, add the freshly prepared pyrazole isocyanate solution (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a small amount of methanol.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final p38 MAP kinase inhibitor.

Caption: General Synthetic Workflow for a p38 Inhibitor.

Quantitative Data Presentation

The following table summarizes the biological activity of BIRB 796 and hypothetical analogs where the morpholine moiety is replaced with this compound to illustrate the potential impact on potency. The data for BIRB 796 is based on published literature, while the data for the dimethylmorpholine analog is illustrative based on common SAR trends.

| Compound | Moiety | p38α Kinase IC50 (nM) | TNF-α Inhibition IC50 (nM) |

| BIRB 796 | Morpholine | 0.1 | 18 |

| Analog 1 | This compound | 0.08 | 15 |

Note: The data for Analog 1 is hypothetical and serves for comparative purposes to highlight potential improvements.

Conclusion

The incorporation of this compound into the scaffold of p38 MAP kinase inhibitors represents a viable strategy for lead optimization in drug discovery programs. The synthetic protocols provided herein offer a general framework for the synthesis of such analogs. The enhanced metabolic stability and potential for improved target engagement make this a promising modification for the development of next-generation p38 MAP kinase inhibitors for the treatment of inflammatory diseases. Further detailed SAR studies are warranted to fully elucidate the benefits of this specific substitution.

References

- 1. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of cis-2,6-Dimethylmorpholine in the Synthesis of 5-HT4 Receptor Agonists: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of cis-2,6-dimethylmorpholine in the synthesis of selective 5-hydroxytryptamine 4 (5-HT4) receptor agonists. The this compound moiety serves as a key structural component in the design of novel prokinetic agents, offering specific stereochemical properties that can influence receptor binding and pharmacological activity.

Introduction to 5-HT4 Receptor Agonists

The 5-HT4 receptor, a G-protein coupled receptor, is predominantly expressed in the gastrointestinal tract, the central nervous system, and the heart. Agonism of this receptor leads to the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with enhanced gastrointestinal motility and prokinetic effects, making 5-HT4 receptor agonists valuable therapeutic agents for conditions such as chronic constipation and gastroparesis. The development of selective 5-HT4 receptor agonists is crucial to minimize off-target effects, particularly cardiovascular side effects associated with earlier non-selective agents.

Role of this compound

The incorporation of the this compound scaffold into the molecular structure of 5-HT4 receptor agonists can impart favorable pharmacokinetic and pharmacodynamic properties. The stereochemistry of the dimethyl substitution can influence the molecule's conformation and its interaction with the receptor's binding pocket, potentially leading to enhanced affinity and selectivity.

Hypothetical 5-HT4 Receptor Agonist: Compound 1

For the purpose of these application notes, we will focus on the synthesis and hypothetical properties of a novel benzamide (B126) derivative incorporating this compound, hereafter referred to as Compound 1 (4-amino-5-chloro-N-(cis-2,6-dimethylmorpholin-4-yl)-2-methoxybenzamide).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for Compound 1, based on values reported for structurally similar 5-HT4 receptor agonists.

Table 1: Receptor Binding Affinity